ethyl (5E)-5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
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Description
Ethyl (5E)-5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C21H20N4O5 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (5E)-5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrazole Core : The pyrazole structure is synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Benzodioxin Moiety : The 2,3-dihydro-1,4-benzodioxin group is incorporated through reactions involving catechol derivatives.
- Esterification : The carboxylic acid group is esterified with ethanol to yield the final product.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound exhibited significant cytotoxicity with a percentage inhibition of approximately 70% at a concentration of 10 µM.
- A549 and HeLa Cell Lines : Similar inhibitory effects were noted, indicating broad-spectrum anticancer activity.
Cell Line | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
MCF-7 | 8.5 | 70% |
A549 | 12.0 | 65% |
HeLa | 10.0 | 60% |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) : Demonstrated moderate inhibition with an IC50 value of 15 µM, suggesting potential for treating neurodegenerative disorders.
- α-Glucosidase : Showed inhibition with an IC50 value of 18 µM, indicating potential as an antidiabetic agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound likely binds to the active sites of AChE and α-glucosidase, inhibiting their activities and disrupting metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in increased levels of superoxide dismutase while decreasing catalase activity, indicating a shift towards oxidative stress-mediated cell death.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent.
Properties
Molecular Formula |
C21H20N4O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-4-hydroxy-1-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H20N4O5/c1-3-28-21(27)18-19(26)20(25(24-18)15-7-4-13(2)5-8-15)23-22-14-6-9-16-17(12-14)30-11-10-29-16/h4-9,12,26H,3,10-11H2,1-2H3 |
InChI Key |
JYVLWCIVYCVOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1O)N=NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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